

(S)-3-Thienylglycine: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B2661540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its thienyl side chain imparts unique conformational constraints and potential for specific interactions, making it a valuable component in drug design. A thorough understanding of its physical properties, such as solubility and melting point, is fundamental for its application in medicinal chemistry and process development. This guide provides a detailed overview of the known physical properties of **(S)-3-Thienylglycine**, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **(S)-3-Thienylglycine** are critical for its handling, formulation, and integration into synthetic workflows. The following table summarizes the available quantitative and qualitative data for its key physical properties.

Physical Property	Value	Source
Melting Point	218-221 °C	[1] [2]
Water Solubility	Sparingly soluble	[1] [2]
Appearance	White to off-white solid	[1]

Note on Solubility: While **(S)-3-Thienylglycine** is reported to be sparingly soluble in water, specific quantitative data in various organic solvents is not readily available in the public domain. The experimental protocol provided in this guide can be utilized to determine its solubility in solvents relevant to specific research or development needs.

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standardized methodologies for measuring the melting point and solubility of **(S)-3-Thienylglycine**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **(S)-3-Thienylglycine** sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
- Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of approximately 2-3 mm in height.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
 - For a more precise measurement, set the starting temperature to about 20 °C below the expected melting point and use a slower heating rate of 1-2 °C/minute as the temperature approaches the melting range.
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The recorded range is the melting point of the sample.
- Cooling: Allow the apparatus to cool before performing subsequent measurements.

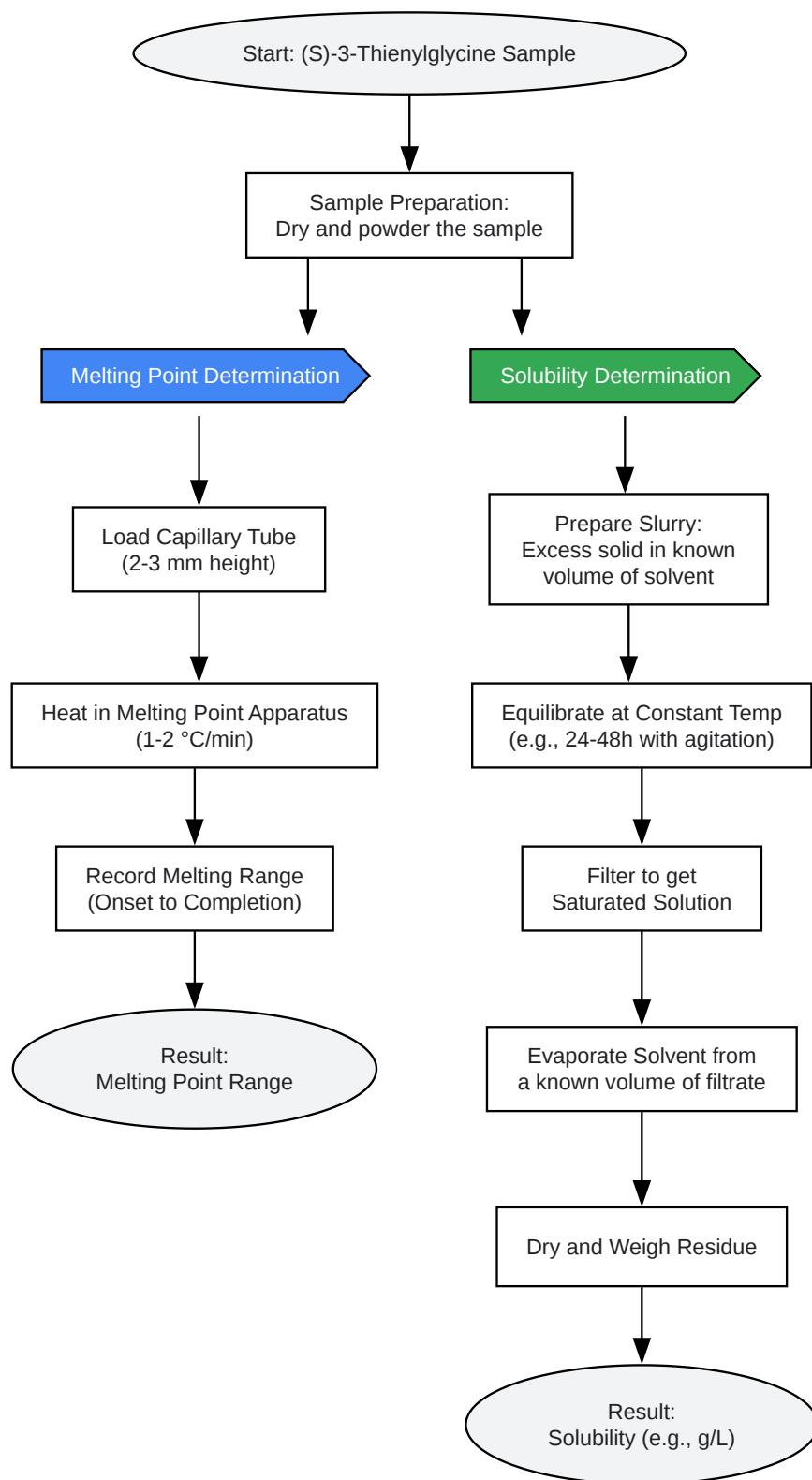
Solubility Determination (Gravimetric Method)

This protocol outlines a general gravimetric method for determining the solubility of **(S)-3-Thienylglycine** in a given solvent at a specific temperature.

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined by evaporating the solvent and weighing the residual solid.

Apparatus:

- Thermostatically controlled shaker or water bath
- Vials or flasks with secure caps
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Oven or vacuum desiccator


Procedure:

- Sample Preparation: Add an excess amount of **(S)-3-Thienylglycine** to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.
- Solvent Addition: Add a precise volume of the desired solvent to the vial.
- Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
- Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.
- Drying and Weighing: Dry the remaining solid residue to a constant weight in a vacuum desiccator.
- Calculation: The solubility is calculated using the following formula:

$$\text{Solubility (g/L)} = (\text{Weight of residue (g)}) / (\text{Volume of solution withdrawn (L)})$$

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of **(S)-3-Thienylglycine**.

[Click to download full resolution via product page](#)

Experimental workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 [amp.chemicalbook.com]
- 2. L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 [chemicalbook.com]
- To cite this document: BenchChem. [(S)-3-Thienylglycine: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2661540#physical-properties-of-s-3-thienylglycine-solubility-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com